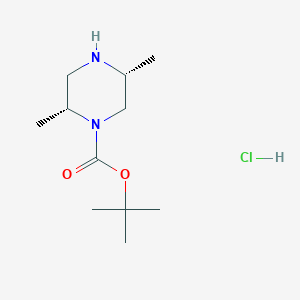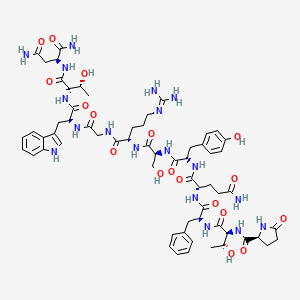
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is a complex organic compound characterized by the presence of multiple halogen atoms and a hexafluoropropyl ether group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether typically involves multiple steps, including halogenation and etherification reactions One common synthetic route starts with the halogenation of a phenyl ring to introduce bromine, chlorine, and fluorine atoms
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methods to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The ether group can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., alkoxides), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce phenolic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between halogenated aromatic compounds and biological molecules. Its multiple halogen atoms can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents due to their unique chemical properties. Research is ongoing to explore their efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether involves its interaction with specific molecular targets. The halogen atoms and ether group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromo-2-chlorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
- (4-Bromo-2-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
- (4-Chloro-2-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether
Uniqueness
(4-Bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropyl ether is unique due to the presence of three different halogen atoms on the phenyl ring, which imparts distinct chemical properties. This combination of halogens can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
161045-78-9 |
|---|---|
Formule moléculaire |
C18H4Br2Cl2F14O |
Poids moléculaire |
732.9 g/mol |
Nom IUPAC |
5-bromo-2-[1-[2-(4-bromo-2-chloro-6-fluorophenyl)-1,1,2,3,3,3-hexafluoropropoxy]-1,1,2,3,3,3-hexafluoropropan-2-yl]-1-chloro-3-fluorobenzene |
InChI |
InChI=1S/C18H4Br2Cl2F14O/c19-5-1-7(21)11(9(23)3-5)13(25,15(27,28)29)17(33,34)37-18(35,36)14(26,16(30,31)32)12-8(22)2-6(20)4-10(12)24/h1-4H |
Clé InChI |
WECMTSFPNQVMJY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)OC(C(C(F)(F)F)F)(F)F)Cl)Br |
SMILES canonique |
C1=C(C=C(C(=C1F)C(C(OC(C(C2=C(C=C(C=C2Cl)Br)F)(C(F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F)Cl)Br |
Synonymes |
(4-BROMO-2-CHLORO-6-FLUOROPHENYL)-1,1,2,3,3,3-HEXAFLUOROPROPYL ETHER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1142876.png)
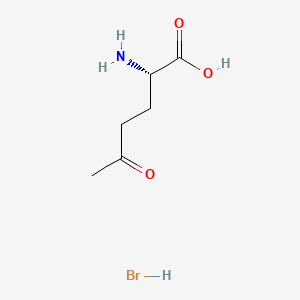

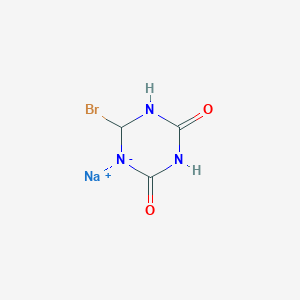

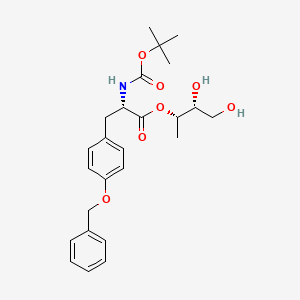
![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide](/img/structure/B1142890.png)
![3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142892.png)
